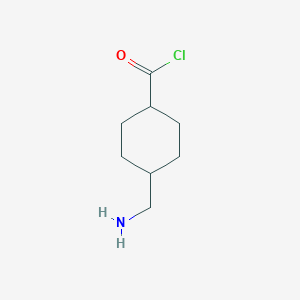

4-(Aminomethyl)cyclohexane-1-carbonyl chloride

Vue d'ensemble

Description

4-(Aminomethyl)cyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C8H14ClNO It is a derivative of cyclohexane, featuring an aminomethyl group and a carbonyl chloride group attached to the cyclohexane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)cyclohexane-1-carbonyl chloride typically involves the reaction of 4-(Aminomethyl)cyclohexanecarboxylic acid with thionyl chloride (SOCl2). The reaction proceeds as follows:

4-(Aminomethyl)cyclohexanecarboxylic acid+SOCl2→4-(Aminomethyl)cyclohexane-1-carbonyl chloride+SO2+HCl

This reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acid chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Aminomethyl)cyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-(Aminomethyl)cyclohexanecarboxylic acid and hydrochloric acid.

Reduction: The compound can be reduced to form 4-(Aminomethyl)cyclohexanemethanol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild to moderate conditions to form the corresponding amides, esters, and thioesters.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

4-(Aminomethyl)cyclohexanecarboxylic acid: Formed by hydrolysis.

4-(Aminomethyl)cyclohexanemethanol: Formed by reduction.

Applications De Recherche Scientifique

Organic Synthesis

Role as an Intermediate:

4-(Aminomethyl)cyclohexane-1-carbonyl chloride is primarily used as an intermediate in the synthesis of diverse organic compounds, including pharmaceuticals and agrochemicals. Its electrophilic carbonyl chloride group allows it to participate in nucleophilic substitution reactions, facilitating the formation of various derivatives.

Synthetic Routes:

The compound is synthesized from 4-(Aminomethyl)cyclohexanecarboxylic acid using thionyl chloride (SOCl2) under reflux conditions. The reaction can be summarized as follows:This method is efficient for producing the acid chloride necessary for subsequent reactions in organic synthesis .

Medicinal Chemistry

Drug Development:

In medicinal chemistry, this compound is utilized in the development of drugs targeting specific enzymes or receptors. For instance, it has been explored in the synthesis of ligands for prostate-specific membrane antigen (PSMA), which is relevant for imaging and therapy in prostate cancer .

Case Study: PSMA Ligands

Recent studies have shown that derivatives of this compound can serve as effective radiotracers for PET imaging, demonstrating high tumor accumulation and specificity. These findings indicate its potential role in enhancing cancer diagnostics and treatment .

Material Science

Polymer Synthesis:

The compound is also employed in material science for synthesizing polymers with tailored properties. Its ability to act as an acylating agent allows it to modify polymer structures, improving their performance characteristics .

Data Table: Applications Overview

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing pharmaceuticals and agrochemicals | Used in reactions involving nucleophiles |

| Medicinal Chemistry | Development of drugs targeting specific receptors | PSMA ligands for prostate cancer imaging |

| Material Science | Synthesis of polymers with specific properties | Modification of polymer structures |

Mécanisme D'action

The mechanism of action of 4-(Aminomethyl)cyclohexane-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Aminomethyl)cyclohexanecarboxylic acid: The parent compound from which 4-(Aminomethyl)cyclohexane-1-carbonyl chloride is derived.

4-(Aminomethyl)cyclohexanemethanol: A reduced form of the compound.

Cyclohexanecarbonyl chloride: Lacks the aminomethyl group but shares the carbonyl chloride functionality.

Uniqueness

This compound is unique due to the presence of both an aminomethyl group and a carbonyl chloride group on the cyclohexane ring. This combination of functional groups imparts distinct reactivity and allows for the formation of a wide range of derivatives, making it a valuable compound in synthetic chemistry .

Activité Biologique

4-(Aminomethyl)cyclohexane-1-carbonyl chloride, also known as trans-4-(aminomethyl)cyclohexane carboxylic acid (T-AMCHA), has been studied for its diverse biological activities, particularly as an antifibrinolytic agent. This article aims to provide a comprehensive overview of its biological activity, including mechanism of action, therapeutic applications, and relevant case studies.

T-AMCHA functions primarily as a competitive inhibitor of plasminogen activation , which is critical in the fibrinolytic pathway. By binding to plasminogen, T-AMCHA prevents its conversion into plasmin, thereby inhibiting the breakdown of fibrin clots. This mechanism is essential in conditions where excessive fibrinolysis can lead to bleeding complications.

Therapeutic Applications

The compound has been investigated for various therapeutic uses:

- Antifibrinolytic Therapy : T-AMCHA is utilized in managing conditions like hereditary angioedema and excessive bleeding during surgical procedures. Its efficacy has been compared with other antifibrinolytics such as epsilon-aminocaproic acid (EACA) and tranexamic acid.

- Wound Healing : Studies have shown that T-AMCHA accelerates barrier recovery in epidermal tissues following injury. This effect is attributed to its ability to inhibit serine proteases that are elevated during wound healing processes .

Research Findings and Case Studies

Several studies highlight the biological activity of T-AMCHA:

- In Vitro Studies : In vitro experiments demonstrated that T-AMCHA significantly inhibits fibrinolysis compared to EACA. The compound was found to be more effective in reversing accelerated fibrinolysis induced by streptokinase in rabbit models .

- Clinical Trials : A clinical case study reported the successful use of T-AMCHA in a patient with hereditary angioedema, showing its effectiveness in preventing attacks when administered continuously over five months .

- Barrier Recovery Studies : Research involving hairless mice indicated that topical application of T-AMCHA enhances skin barrier recovery after injury, reducing epidermal hyperplasia induced by repeated skin disruptions. This effect was not observed with inactive analogs, underscoring the specificity of T-AMCHA's action .

Table 1: Comparative Efficacy of Antifibrinolytic Agents

| Agent | Mechanism | Efficacy (in vitro) | Clinical Application |

|---|---|---|---|

| T-AMCHA | Inhibits plasminogen activation | High | Hereditary angioedema, surgical bleeding |

| EACA | Inhibits plasminogen activation | Moderate | Surgical bleeding |

| Tranexamic Acid | Inhibits plasminogen activation | High | Postpartum hemorrhage |

Propriétés

IUPAC Name |

4-(aminomethyl)cyclohexane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c9-8(11)7-3-1-6(5-10)2-4-7/h6-7H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTXWQMDCVOAKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20515540 | |

| Record name | 4-(Aminomethyl)cyclohexane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78044-69-6 | |

| Record name | 4-(Aminomethyl)cyclohexane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.